N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amine groups and carboxylic acids or their derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a methylamino group, and a methoxyacetamide group attached to a but-2-yn-1-yl backbone. The presence of these functional groups suggests potential reactivity at these sites.Scientific Research Applications
Anticonvulsant Activities
2-Acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their potential anticonvulsant activities. Research has shown that the crystal structure of these compounds exhibits significant stereochemical characteristics which may be responsible for their anticonvulsant effects. These studies have revealed that specific molecular features likely contribute to the anticonvulsant activities, drawing parallels with phenytoin, a well-known anticonvulsant drug (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Antifungal and Antitumor Applications
Derivatives of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methoxyacetamide have been synthesized and tested for antifungal bioactivity . Certain compounds have shown potent antifungal activities against various pathogenic fungi, indicating potential use in developing new antifungal agents (Li & Yang, 2009). Additionally, 4-amino-2H-benzo[h]chromen-2-one (ABO) analogs , including derivatives of this compound, have been evaluated for their cytotoxic activity against tumor cell lines, revealing promising cell growth inhibitory activity and suggesting potential applications in cancer treatment (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, & Lee, 2010).
Analgesic Properties
Research into 2,3,4,5,6,7-hexahydro-1,6-methano-1H-3-benzazonine derivatives has revealed that certain compounds possess analgetic activity comparable to codeine, highlighting the potential of these derivatives in pain management applications (Shiotani, Kometani, & Mitsuhashi, 1975).
Safety and Hazards
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-17(12-14-8-4-3-5-9-14)11-7-6-10-16-15(18)13-19-2/h3-5,8-9H,10-13H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYTJGWWCIVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)COC)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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